molecular formula C5H5ClN4O B1267626 6-Amino-2-chloropyrimidine-4-carboxamide CAS No. 500352-09-0

6-Amino-2-chloropyrimidine-4-carboxamide

Cat. No.: B1267626
CAS No.: 500352-09-0
M. Wt: 172.57 g/mol
InChI Key: PDRDRMDVWPOPFZ-UHFFFAOYSA-N
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Description

6-Amino-2-chloropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

6-Amino-2-chloropyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and fungicides.

Future Directions

Research in the synthesis of pyrimidine derivatives is ongoing, with a focus on developing new synthetic methods and exploring their pharmacological effects . Future research may also focus on the development of new pyrimidines as anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4,6-diaminopyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2-aminopyrimidine-4-carboxamide derivatives.

Comparison with Similar Compounds

    2-Amino-4-chloropyrimidine: Similar in structure but lacks the carboxamide group.

    6-Amino-2-chloropyridine: Similar in structure but has a pyridine ring instead of a pyrimidine ring.

    4-Amino-2-chloropyrimidine: Similar in structure but lacks the amino group at the 6-position.

Uniqueness: 6-Amino-2-chloropyrimidine-4-carboxamide is unique due to the presence of both an amino group at the 6-position and a carboxamide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-2-chloropyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDRMDVWPOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286813
Record name 6-amino-2-chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500352-09-0
Record name 6-amino-2-chloropyrimidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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